methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate
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Overview
Description
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenyl-6-(tetrazol-5-yl)pyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is primarily based on its ability to interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. The pyridine ring can participate in electron-donating or electron-withdrawing interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 2-(2H-tetrazol-5-yl)pyridine share structural similarities and exhibit comparable reactivity.
Pyridine Derivatives: Compounds such as 2-phenylpyridine and 4-carboxypyridine are structurally related and can undergo similar chemical transformations.
Uniqueness: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
methyl 2-phenyl-6-(2H-tetrazol-5-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11N5O2/c1-21-14(20)10-7-11(9-5-3-2-4-6-9)15-12(8-10)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
InChI Key |
QFUXADWWTVUKRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=NNN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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